Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a prop-2-ynyl group and multiple phenoxy and nitro substituents, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate typically involves the reaction of appropriately substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, attacks the propargyl bromide to form the desired product. The yields of this reaction can range from 53% to 85%, depending on the specific substituents on the phenol derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance yield and efficiency. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate: Similar structure but with different substituents on the aromatic rings.
Prop-2-ynyl 4-(3-chlorophenoxy)benzoate: Lacks the nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is unique due to the presence of both nitro and chlorophenoxy groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its reactivity in chemical reactions and its potential efficacy in biological applications.
Properties
IUPAC Name |
prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO6/c1-2-10-28-22(25)15-6-8-18(9-7-15)29-20-12-17(24(26)27)13-21(14-20)30-19-5-3-4-16(23)11-19/h1,3-9,11-14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVWZFPFLTQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.